Regiochemical Purity: 4-Chloro-3-Cyano vs. 3-Chloro-4-Cyano Substitution Pattern
The target compound, tert-butyl (4-chloro-3-cyanophenyl)carbamate, is defined by its specific 4-chloro-3-cyanophenyl substitution. Its regioisomer, tert-butyl (3-chloro-4-cyanophenyl)carbamate (CAS 643745-09-9), possesses the chloro and cyano groups in swapped positions. This regioisomerism results in distinct electronic and steric properties, directly impacting downstream synthetic utility and biological target engagement. The target compound is supplied at 98% purity, ensuring minimal contamination from the regioisomeric impurity .
| Evidence Dimension | Regiochemical substitution pattern (position of Cl and CN on phenyl ring) |
|---|---|
| Target Compound Data | 4-Chloro-3-cyanophenyl substitution (Cl at C4, CN at C3); CAS 1495798-36-1; Purity 98% |
| Comparator Or Baseline | 3-Chloro-4-cyanophenyl substitution (Cl at C3, CN at C4); CAS 643745-09-9; Purity data not directly comparable from same vendor |
| Quantified Difference | Regioisomeric purity >98%; distinct InChIKey (IGHNGMFKJRJVRX-UHFFFAOYSA-N) vs. comparator |
| Conditions | Commercial sourcing specification; structural confirmation by NMR/HPLC by vendor |
Why This Matters
For medicinal chemistry, using the wrong regioisomer can lead to complete loss of target binding or unintended off-target activity; procurement must specify the exact CAS to ensure the correct isomer.
